4-n-Butoxy-3,5-dimethylthiophenol
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Overview
Description
4-n-Butoxy-3,5-dimethylthiophenol is an organic compound characterized by its unique structure, which includes a butoxy group attached to a thiophenol ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxy-3,5-dimethylthiophenol typically involves the alkylation of 3,5-dimethylthiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Substitution: Various alkyl or aryl substituted thiophenols.
Reduction: Thiols, sulfides.
Scientific Research Applications
4-n-Butoxy-3,5-dimethylthiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3,5-dimethylthiophenol involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-n-Butoxy-3,5-dimethylphenol
- 4-n-Butoxy-3,5-dimethylbenzenethiol
- 4-n-Butoxy-3,5-dimethylphenylboronic acid
Uniqueness
4-n-Butoxy-3,5-dimethylthiophenol is unique due to the presence of both butoxy and thiophenol functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
4-butoxy-3,5-dimethylbenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-4-5-6-13-12-9(2)7-11(14)8-10(12)3/h7-8,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNRLPLTVLUABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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